2-Benzyl-4,5-dihydro-1,3-oxazole
Description
Historical Context and Evolution of 4,5-Dihydro-1,3-oxazole Research
The study of oxazole (B20620) derivatives dates back to the late 19th century, forming a fundamental part of heterocyclic chemistry. The partially saturated 4,5-dihydro-1,3-oxazole (2-oxazoline) ring system, in particular, gained prominence in the mid-20th century. Early research focused on the fundamental synthesis and reactivity of these compounds. A significant milestone in the evolution of oxazoline (B21484) research was the development of reliable synthetic methods, which allowed for their broader investigation. The discovery that the oxazoline ring could serve as a valuable protecting group for carboxylic acids and as a powerful directing group in asymmetric synthesis marked a paradigm shift, propelling these heterocycles to the forefront of organic chemistry research. Over the decades, the field has evolved from basic synthesis to the sophisticated design of chiral oxazoline-containing ligands for a vast array of stereoselective transformations.
Significance of 4,5-Dihydro-1,3-oxazole Derivatives in Modern Organic Synthesis
The importance of 4,5-dihydro-1,3-oxazole derivatives in contemporary organic synthesis is multifaceted and profound. Their utility can be broadly categorized into several key areas:
Protecting Groups: The 2-oxazoline moiety is a robust protecting group for carboxylic acids. It is stable to a wide range of nucleophilic and basic conditions, as well as to organometallic reagents like Grignard and organolithium reagents. Deprotection can be readily achieved under acidic or basic hydrolysis, regenerating the carboxylic acid.
Chiral Auxiliaries and Ligands: The development of chiral 2-oxazolines, often derived from readily available chiral amino alcohols, has been a major breakthrough in asymmetric catalysis. Ligands incorporating chiral oxazoline units, such as bis(oxazoline) (BOX) and phosphino-oxazoline (PHOX) ligands, are highly effective in a multitude of metal-catalyzed enantioselective reactions, including hydrogenations, cyclopropanations, and Diels-Alder reactions.
Synthetic Intermediates: The oxazoline ring can be converted into a variety of other functional groups. For instance, reduction of the ring can yield amino alcohols, while hydrolysis provides access to esters and carboxylic acids. This versatility makes them valuable intermediates in the total synthesis of complex natural products.
Polymers: Certain 2-substituted-2-oxazolines serve as monomers for cationic ring-opening polymerization, leading to the formation of poly(2-oxazoline)s (PAOx). These polymers are known for their biocompatibility and are investigated for various biomedical applications. nih.gov
Scope and Research Focus on 2-Benzyl-4,5-dihydro-1,3-oxazole within the Dihydro-1,3-oxazole Class
Within the extensive family of 4,5-dihydro-1,3-oxazole derivatives, specific compounds are often synthesized and studied for particular purposes. This compound, the subject of this article, is characterized by a benzyl (B1604629) group (a phenylmethyl group) attached to the 2-position of the oxazoline ring.
While comprehensive, dedicated studies on this compound are not extensively documented in readily accessible literature, its chemistry and utility can be thoroughly understood by examining the well-established principles of 2-substituted oxazolines. The research focus on this compound is predicated on its potential utility stemming from the benzyl substituent and the inherent properties of the oxazoline ring. It serves as an excellent model for understanding the synthesis and reactivity of 2-alkyl- and 2-aryl-substituted oxazolines. The primary interest in this compound lies in its role as a precursor to phenylacetic acid and its derivatives, its potential use as a ligand component, and as an intermediate in the synthesis of more complex molecules. The following sections will detail the specific properties, synthesis, and applications of this representative compound based on established methodologies for this class of heterocycles.
Note on Data Availability: Specific experimental data such as boiling point, density, and spectral characterization for this compound are not widely reported in the cited literature. The information and data presented in the following sections are based on established general methodologies and known properties of analogous 2-substituted-4,5-dihydro-1,3-oxazoles.
Properties
IUPAC Name |
2-benzyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPDXYQIQIJZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305946 | |
| Record name | 2-Benzyl-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10431-95-5 | |
| Record name | NSC172867 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzyl-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Benzyl 4,5 Dihydro 1,3 Oxazole and Analogues
Classical and Established Synthetic Routes to 4,5-Dihydro-1,3-oxazoles
The traditional methods for the synthesis of 4,5-dihydro-1,3-oxazoles, also known as 2-oxazolines, have been the bedrock of their preparation for many years. These routes typically involve the formation of the heterocyclic ring through cyclization or condensation reactions of readily available precursors.
Cyclization Reactions of Precursor Molecules
The intramolecular cyclization of appropriately functionalized acyclic precursors is a fundamental and widely employed strategy for the construction of the 4,5-dihydro-1,3-oxazole ring system.
A cornerstone in the synthesis of 2-substituted-4,5-dihydro-1,3-oxazoles is the reaction between a β-amino alcohol and a carboxylic acid or its more reactive derivatives, such as acyl chlorides. In the context of synthesizing 2-benzyl-4,5-dihydro-1,3-oxazole, this would involve the reaction of 2-aminoethanol with phenylacetic acid or phenylacetyl chloride. The initial step is the acylation of the amino group of the β-amino alcohol to form an N-(2-hydroxyethyl)amide intermediate. Subsequent acid-catalyzed cyclization and dehydration of this intermediate yields the desired 2-oxazoline.
The direct use of carboxylic acids typically requires high temperatures to drive the dehydration, while the use of acyl chlorides allows for milder reaction conditions. Various coupling agents can also be employed to facilitate the initial amide formation from the carboxylic acid.
Table 1: Examples of Reagents for Cyclization of β-Amino Alcohols with Carboxylic Acid Derivatives
| Carboxylic Acid Derivative | Reagent/Condition | Description |
| Phenylacetic acid | Heat | Direct thermal dehydration to form the oxazoline (B21484) ring. |
| Phenylacetyl chloride | Base (e.g., pyridine (B92270), triethylamine) | Acylation of the amino alcohol followed by cyclization. |
| Phenylacetic acid | Carbodiimides (e.g., DCC, EDC) | Amide bond formation followed by acid-catalyzed cyclization. |
| Phenylacetic acid | Dehydrating condensing agents (e.g., DMT-MM) | One-pot formation of the oxazoline. beilstein-journals.org |
An alternative, yet closely related, classical route is the cyclodehydration of a pre-formed β-hydroxy amide. For the synthesis of this compound, the required precursor is N-(2-hydroxyethyl)-2-phenylacetamide. This method isolates the cyclization step, allowing for a focused approach on the ring-closing reaction. The cyclodehydration is typically promoted by a variety of dehydrating agents that activate the hydroxyl group, converting it into a good leaving group, which is then displaced by the amide oxygen.
Common reagents for this transformation include strong acids, such as sulfuric acid or p-toluenesulfonic acid, and other dehydrating agents like phosphorus pentoxide or thionyl chloride. More recently, milder reagents have been developed to effect this transformation. caltech.edu The use of Deoxo-Fluor has been shown to be effective for the cyclodehydration of β-hydroxy amides to oxazolines. ijpsonline.com
Table 2: Common Dehydrating Agents for β-Hydroxy Amide Cyclization
| Dehydrating Agent | Description |
| Sulfuric Acid (H₂SO₄) | A strong acid catalyst that promotes dehydration. |
| p-Toluenesulfonic Acid (TsOH) | A solid, organic acid catalyst that is often easier to handle than sulfuric acid. |
| Phosphorus Pentoxide (P₂O₅) | A powerful dehydrating agent. |
| Thionyl Chloride (SOCl₂) | Converts the hydroxyl group into a chlorosulfite, a good leaving group. |
| Deoxo-Fluor | A modern and mild reagent for this transformation. ijpsonline.com |
Condensation Reactions with Aldehydes and Amines Followed by Oxidation
A versatile one-pot synthesis of 2-substituted 4,5-dihydro-1,3-oxazoles involves the condensation of an aldehyde with a β-amino alcohol, followed by in situ oxidation of the resulting oxazolidine (B1195125) intermediate. To synthesize this compound via this route, benzaldehyde (B42025) would be condensed with 2-aminoethanol. This initial condensation forms a 2-phenyl-1,3-oxazolidine. The subsequent oxidation of the oxazolidine to the corresponding 2-oxazoline is the key step.
A variety of oxidizing agents have been employed for this purpose, with N-bromosuccinimide (NBS) being a notable example. ijpsonline.com This method is advantageous due to its operational simplicity and the use of readily available starting materials.
Erlenmeyer Azlactone Synthesis and its Relevance to Dihydro-Oxazolones
The Erlenmeyer-Plöchl azlactone synthesis is a classical reaction that produces 4-alkylidene or 4-arylidene-2-substituted-5(4H)-oxazolones, also known as azlactones. modernscientificpress.comnih.gov While not a direct route to this compound, it is highly relevant to the synthesis of related dihydro-oxazolone structures. The reaction involves the condensation of an N-acylglycine, such as hippuric acid (N-benzoylglycine), with an aldehyde, like benzaldehyde, in the presence of acetic anhydride (B1165640) and sodium acetate. wikipedia.orgorgsyn.org
The product of the reaction between hippuric acid and benzaldehyde is 4-benzylidene-2-phenyl-5(4H)-oxazolone. This compound is a dihydro-oxazolone derivative and serves as an important intermediate in the synthesis of amino acids and other heterocyclic compounds. nih.gov The core structure is a 4,5-dihydro-1,3-oxazole ring with a carbonyl group at the 5-position and an exocyclic double bond at the 4-position. The fundamental principles of ring formation in the Erlenmeyer synthesis are related to the cyclization reactions used to form other dihydro-oxazoles.
Modern and Catalytic Approaches for 4,5-Dihydro-1,3-oxazole Synthesis
In recent years, significant efforts have been directed towards the development of more efficient, selective, and environmentally friendly methods for the synthesis of 4,5-dihydro-1,3-oxazoles. These modern approaches often rely on the use of catalysts to achieve transformations under milder conditions and with higher atom economy.
Microwave-assisted synthesis has emerged as a powerful tool to accelerate the synthesis of 2-oxazolines. For instance, the cyclization of N-benzoylaminoethanol to 2-phenyl-2-oxazoline (B1210687) can be achieved with excellent yields in a short reaction time under microwave irradiation. ijpsonline.com
Catalytic systems employing transition metals have also been extensively explored. Copper catalysts, such as copper(II) triflate [Cu(OTf)₂], have been shown to be effective for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com Palladium-catalyzed reactions have also been developed for the synthesis of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives from N-benzoyl-aminoalkenes. google.com Furthermore, gold-catalyzed reactions of propargylic amides can lead to the formation of functionalized 2,5-disubstituted oxazoles. organic-chemistry.org
One-pot procedures that combine multiple synthetic steps without the isolation of intermediates are highly desirable for their efficiency. A novel one-pot method for the synthesis of 2,4,5-trisubstituted oxazoles has been developed, which involves the formation of a 5-(triazinyloxy)oxazole intermediate followed by a nickel-catalyzed Suzuki-Miyaura coupling with boronic acids. beilstein-journals.org This approach allows for the modular construction of diverse oxazole (B20620) derivatives from commercially available starting materials. beilstein-journals.org
The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is another powerful modern method for constructing the oxazole ring. nih.gov While it typically leads to fully aromatic oxazoles, variations and subsequent transformations can provide access to dihydro-oxazole structures.
Table 3: Comparison of Classical and Modern Synthetic Approaches
| Feature | Classical Routes | Modern/Catalytic Approaches |
| Reaction Conditions | Often require harsh conditions (high temperatures, strong acids/bases). | Generally milder reaction conditions. |
| Catalysts | Often stoichiometric reagents are used. | Employ catalytic amounts of reagents (e.g., transition metals). |
| Efficiency | Can have lower yields and generate more waste. | Typically higher yields and better atom economy. |
| Scope | Well-established for a range of substrates. | Often offer broader substrate scope and functional group tolerance. |
| Technology | Conventional heating. | Microwave irradiation, flow chemistry. ijpsonline.com |
Transition Metal-Catalyzed Cyclization Reactions
Transition metal catalysis offers powerful and efficient pathways for the synthesis of 2-oxazolines, often proceeding under mild conditions with high yields. Palladium and copper catalysts are among the most extensively studied and utilized in these transformations.
Palladium-Catalyzed Methods
Palladium catalysts are highly effective in promoting the cyclization reactions to form 2-oxazolines. One prominent method involves the three-component coupling of aryl halides, amino alcohols, and tert-butyl isocyanide. organic-chemistry.org This approach allows for the efficient assembly of a range of 2-oxazoline derivatives. While a direct synthesis of this compound using this specific multi-component reaction is not explicitly detailed, the methodology is broadly applicable.
Another significant palladium-catalyzed approach is the intramolecular hydrofunctionalization of alkenes. rsc.org In this strategy, a palladium(II) catalyst facilitates the intramolecular cyclization of a substrate containing both a nucleophile and an alkene. The presence of a directing group can control the regioselectivity of the cyclization, favoring the formation of the desired ring size. rsc.org For the synthesis of this compound, a suitable precursor would be an N-allyl-N-(2-hydroxyethyl)phenylacetamide, where the palladium catalyst would facilitate the intramolecular attack of the hydroxyl group onto the alkene.
The following table summarizes representative palladium-catalyzed methods applicable to the synthesis of 2-oxazolines.
| Catalyst/Reagents | Substrates | Product Scope | Yield | Reference |
| Pd(OAc)₂, PPh₃, Cs₂CO₃ | Aryl halides, amino alcohols, tert-butyl isocyanide | Various 2-oxazolines | Excellent | organic-chemistry.org |
| [Pd(tfa)₂(L2)], p-benzoquinone, CuCl₂ | (o-alkynyl phenyl) (methoxymethyl) sulfides | Dimeric ketones with benzothiophene (B83047) groups | - | nih.gov |
| Pd(II) | Alkene-containing amides | 5- and 6-membered heterocycles | - | rsc.org |
| Pd(OAc)₂ | Phenols, alkenes | ortho-alkenylated phenols | - | nih.gov |
Copper-Catalyzed Methods
Copper-based catalysts present a cost-effective and efficient alternative to palladium for the synthesis of 2-oxazolines. Copper-N-heterocyclic carbene (NHC) complexes have been successfully employed for the reaction of nitriles with aminoalcohols, providing 2-substituted oxazolines under milder conditions compared to traditional methods. organic-chemistry.org This approach is particularly relevant for the synthesis of this compound, which could be prepared from phenylacetonitrile (B145931) and ethanolamine (B43304).
Furthermore, copper(II)-catalyzed tandem cyclization reactions have been developed for the synthesis of various heterocyclic compounds. nih.govnih.gov For instance, the reaction of o-alkynylphenyl isothiocyanates with phosphites, catalyzed by copper(II), leads to the formation of benzo[d] mdpi.comacs.orgthiazin-2-yl phosphonates through C-P and C-S bond formation. nih.gov While this specific reaction does not yield an oxazoline, the principle of copper-catalyzed tandem cyclization can be adapted for the synthesis of 2-oxazolines from appropriate starting materials.
A summary of copper-catalyzed methods for the synthesis of oxazoline-related structures is provided in the table below.
| Catalyst/Reagents | Substrates | Product Scope | Yield | Reference |
| Copper-NHC complexes | Nitriles, aminoalcohols | 2-substituted oxazolines | Good to excellent | organic-chemistry.org |
| Cu(II) salts | o-alkynylphenyl isothiocyanates, phosphites | Benzo[d] mdpi.comacs.orgthiazin-2-yl phosphonates | Good | nih.gov |
Green Chemistry Approaches in 4,5-Dihydro-1,3-oxazole Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of 2-oxazolines. A key strategy is the use of dehydrative cyclization of N-(2-hydroxyethyl)amides, where the only byproduct is water. nih.gov
One such approach employs triflic acid (TfOH) to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides. mdpi.comnih.gov This method is attractive due to its high atom economy and the fact that it avoids the use of stoichiometric dehydrating agents that generate significant waste. mdpi.com The reaction proceeds with good functional group tolerance. nih.gov A one-pot synthesis directly from carboxylic acids and amino alcohols is also feasible under these conditions. mdpi.comnih.gov
Another green approach involves the use of a 1,3,5,2,4,6-triazatriphosphorine (TAP)-derived organocatalyst for the metal-free, biomimetic cyclization of N-(2-hydroxyethyl)amides. acs.org This method boasts a broad substrate scope and high functional-group tolerance, providing 2-oxazolines in high yields. acs.org
The following table highlights some green synthetic methods for 2-oxazoline synthesis.
| Catalyst/Reagent | Substrates | Key Features | Yield | Reference |
| Triflic acid (TfOH) | N-(2-hydroxyethyl)amides, or carboxylic acids and amino alcohols | Dehydrative cyclization, water as the only byproduct | High | mdpi.comnih.gov |
| 1,3,5,2,4,6-triazatriphosphorine (TAP)-derived organocatalyst | N-(2-hydroxyethyl)amides | Metal-free, biomimetic, broad substrate scope | Up to 99% | acs.org |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of 2-oxazolines has significantly benefited from this technology.
A one-pot microwave-assisted [3+2] cycloaddition reaction of a substituted arylaldehyde with 4-toluenesulfonylmethyl isocyanide (TosMIC) can lead to the formation of 4,5-disubstituted oxazolines. acs.org The reaction conditions, particularly the choice and amount of base, can be controlled to selectively yield either oxazolines or oxazoles. acs.org
Another microwave-assisted method involves the cyclization of 2-aminophenols and benzaldehydes using a deep eutectic solvent (DES) as a catalyst to produce benzoxazoles. mdpi.com While this produces a related benzoxazole (B165842) structure, the principle of microwave-enhanced cyclization is applicable to the synthesis of this compound from N-(2-hydroxyethyl)phenylacetamide. The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. researchgate.net
The table below summarizes key findings in microwave-assisted oxazoline synthesis.
| Reagents/Catalyst | Substrates | Reaction Conditions | Product | Yield | Reference |
| K₃PO₄ (1 equiv) | Arylaldehydes, TosMIC | IPA, 60 °C, 280 W, 8 min | 4,5-disubstituted oxazolines | 94% | acs.org |
| [CholineCl][oxalic acid] (DES) | 2-aminophenols, benzaldehydes | 130 °C, 15 min | Benzoxazoles | High conversion | mdpi.com |
| Acetic anhydride, sodium acetate | Pyrazole-4-carbaldehydes, hippuric acid | Microwave irradiation | Pyrazole-containing oxazol-5-ones | High | researchgate.net |
Continuous Flow Synthesis Techniques
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While specific examples for the continuous flow synthesis of this compound are scarce, the synthesis of related oxazole and oxadiazole structures has been successfully demonstrated using this technology.
For instance, a fully automated continuous flow synthesis of 4,5-disubstituted oxazoles has been developed, showcasing the potential for rapid on-demand synthesis of these heterocycles. The system utilizes on-chip mixing and columns of solid-supported reagents to streamline the process.
The synthesis of 1,3,4-oxadiazoles has also been achieved in a continuous flow setup via an iodine-mediated oxidative cyclization, employing a heated packed-bed reactor with a solid base. This method allows for short residence times and high yields. The scalability of the process was also demonstrated, highlighting the industrial applicability of flow chemistry for heterocycle synthesis.
These examples underscore the potential of adapting continuous flow methodologies for the efficient and scalable production of this compound.
Targeted Synthesis of this compound: Specific Considerations and Challenges
The targeted synthesis of this compound primarily relies on the cyclization of a suitable precursor, most commonly N-(2-hydroxyethyl)phenylacetamide. While the general methodologies described above are applicable, specific considerations and challenges arise in achieving an efficient and high-yielding synthesis of this particular compound.
Precursor Synthesis: The synthesis of the N-(2-hydroxyethyl)phenylacetamide precursor is a critical first step. This is typically achieved through the acylation of ethanolamine with phenylacetic acid or its derivatives (e.g., phenylacetyl chloride). The purity of this precursor is crucial for the subsequent cyclization step.
Cyclization Conditions: The choice of cyclization conditions is paramount. Dehydrative cyclization is the most common route, but it often requires harsh conditions or the use of stoichiometric dehydrating agents, which can lead to side reactions and purification challenges. mdpi.com The benzyl (B1604629) group at the 2-position is generally stable under many reaction conditions, but the choice of catalyst and temperature must be carefully optimized to avoid any unwanted side reactions involving the benzylic protons.
Challenges in Cyclization:
Equilibrium: The cyclization of N-(2-hydroxyethyl)amides is often a reversible process. Efficient removal of water is necessary to drive the equilibrium towards the oxazoline product. itu.edu.tr
Side Reactions: Under harsh acidic or basic conditions, or at high temperatures, side reactions such as hydrolysis of the starting material or the product, elimination, or polymerization can occur. itu.edu.tr The presence of the benzyl group might influence the electron density of the amide carbonyl, potentially affecting the rate and selectivity of the cyclization.
Stereochemistry: If a chiral amino alcohol is used as a starting material, the stereochemistry at the 4-position of the oxazoline ring is a critical consideration. Some cyclization methods proceed with retention of stereochemistry, while others result in inversion. mdpi.com For instance, TfOH-promoted cyclization has been shown to proceed with inversion of the α-hydroxyl stereochemistry. mdpi.com
Purification: The purification of this compound from the reaction mixture can be challenging due to the potential presence of unreacted starting materials, the hydrolyzed product (N-(2-hydroxyethyl)phenylacetamide), and other byproducts. Careful selection of chromatographic or distillation conditions is often required.
Overcoming these challenges necessitates a careful selection of the synthetic route and optimization of reaction parameters to achieve a high yield and purity of the desired this compound.
Strategies for Stereoselective Synthesis of Chiral 4,5-Dihydro-1,3-oxazole Scaffolds
The creation of stereocenters in the 4,5-dihydro-1,3-oxazole ring with high levels of enantiopurity is essential for their application in various fields. The following sections detail the primary strategies employed to achieve this stereocontrol.
A well-established method for inducing chirality in the synthesis of 4,5-dihydro-1,3-oxazoles involves the use of a chiral auxiliary. wikipedia.org This approach entails the temporary incorporation of a chiral molecule that directs the stereochemical outcome of a subsequent reaction. The auxiliary is later removed, having imparted its chirality to the target molecule.
Chiral amino alcohols are the most common precursors for this strategy, as they can be readily converted into chiral oxazolines. researchgate.net The inherent chirality of the amino alcohol dictates the stereochemistry of the newly formed oxazoline ring. For instance, the reaction of a nitrile, such as phenylacetonitrile, with a chiral amino alcohol in the presence of a catalyst can yield the corresponding chiral this compound. rsc.org
Several types of chiral auxiliaries have been successfully employed in asymmetric synthesis, including oxazolidinones and camphorsultam. wikipedia.orgsigmaaldrich.com In the context of oxazoline synthesis, the chiral auxiliary is often the amino alcohol itself, which becomes an integral part of the final product's chiral backbone.
The general principle involves the cyclization of an N-acyl derivative of a chiral amino alcohol. The stereochemistry of the starting amino alcohol directly translates to the stereochemistry of the 4- and/or 5-substituted oxazoline. For example, the cyclization of N-(1-hydroxy-3-phenylpropan-2-yl) amides, derived from chiral amino alcohols, can lead to the formation of chiral 4-benzyl-4,5-dihydro-1,3-oxazoles. researchgate.net
Below is a table illustrating the use of chiral amino alcohols as auxiliaries in the synthesis of chiral oxazolines. While not all examples are specific to the 2-benzyl substituent, they demonstrate the principle of diastereoselective synthesis.
| Chiral Amino Alcohol | Reagent | Product | Diastereomeric/Enantiomeric Excess | Reference |
| (S)-2-amino-3-methyl-1-butanol | Isophthalonitrile | (S,S)-1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene | >99% de | researchgate.net |
| L-Valinol | Various Benzonitriles | (S)-4-isopropyl-2-aryl-4,5-dihydrooxazole | High Yields | rsc.org |
| (1R,2S)-(-)-Norephedrine | Phenylacetonitrile | (4R,5S)-4-methyl-2-benzyl-5-phenyl-4,5-dihydro-1,3-oxazole | Not Specified | researchgate.net |
Asymmetric catalysis offers a more atom-economical and elegant approach to the synthesis of chiral 4,5-dihydro-1,3-oxazoles. bris.ac.uk In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Both metal-based catalysts and organocatalysts have been successfully applied to the enantioselective formation of oxazoline rings.
Metal-catalyzed approaches often involve the use of transition metals complexed with chiral ligands. For instance, copper(I) complexes with chiral bis(oxazoline) ligands have been shown to be effective catalysts for the asymmetric cyclization of allylic amides to form chiral oxazolines. Palladium-catalyzed intramolecular cyclization of N-benzoyl-aminoalkene derivatives can also produce chiral 2-phenyl-5-ethenyl-oxazolines, which can be further functionalized. google.com Nickel-catalyzed hydrometalative cyclization of alkynones represents another powerful method for accessing enantioenriched heterocyclic allylic alcohols, which can be precursors to or share structural similarities with chiral oxazolines. researchgate.net
Organocatalysis, the use of small, chiral organic molecules to catalyze reactions, has also emerged as a powerful tool for the asymmetric synthesis of oxazolines. Chiral phosphoric acids, for example, can promote the enantioselective cyclization of N-(2-hydroxyethyl)amides to afford chiral oxazolines. mdpi.com This method is attractive due to its operational simplicity and the avoidance of potentially toxic and expensive metal catalysts.
The table below provides examples of asymmetric catalytic methods for the synthesis of chiral oxazolines, highlighting the diversity of catalysts and the high levels of enantioselectivity that can be achieved.
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Cu(OTf)₂ / Chiral Bis(oxazoline) ligand | Allylic Amide | Chiral Oxazoline | Up to 99% ee | researchgate.net |
| Pd(OAc)₂ / Chiral Ligand | N-benzoyl-aminoalkene | Chiral 2-Phenyl-5-ethenyl-oxazoline | Not Specified | google.com |
| Ni(OTs)₂ / Phox Ligand | Alkynone | Enantioenriched Heterocyclic Allylic Alcohol | 80:20 - 99:1 er | researchgate.net |
| Chiral Phosphoric Acid | N-(2-hydroxyethyl)amide | Chiral Oxazoline | Good to Excellent | mdpi.com |
| Scandium triflate / Chiral bis(oxazoline) ligand | Cyclobutanone and Trimethylsilyldiazomethane | Chiral β-substituted cyclopentanone | Not Specified | researchgate.net |
Reactivity and Reaction Mechanisms of 2 Benzyl 4,5 Dihydro 1,3 Oxazole and 4,5 Dihydro 1,3 Oxazoles
Electrophilic and Nucleophilic Reactivity of the 4,5-Dihydro-1,3-oxazole Ring
The 4,5-dihydro-1,3-oxazole ring possesses both electrophilic and nucleophilic centers, allowing it to participate in a diverse range of chemical transformations. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile, while the carbon atoms, particularly C-2 and C-5, can be susceptible to nucleophilic attack, especially when activated. Conversely, the ring can also react with electrophiles.
The reactivity of the dihydrooxazole ring is exemplified in a novel four-component reaction where it acts as a nucleophile. This reaction involves the addition of Grignard reagents to o-OBoc salicylaldehydes in the presence of various 4,5-dihydrooxazoles, leading to N-amino-benzylated phenols after an aqueous workup. nih.gov In this process, the nitrogen atom of the dihydrooxazole ring exhibits its nucleophilic character by attacking an ortho-quinone methide intermediate. nih.govacs.org
Influence of the C-2 Substituent on Ring Stability and Reactivity
Electron-donating and electron-withdrawing groups at C-2 can significantly alter the nucleophilicity of the ring nitrogen and the electrophilicity of the ring carbons. For instance, an electron-withdrawing group can enhance the electrophilicity of the C-2 carbon, making it more susceptible to nucleophilic attack and subsequent ring-opening. Conversely, an electron-donating group can increase the nucleophilicity of the nitrogen atom. The steric bulk of the C-2 substituent can also impact reactivity by hindering the approach of reactants. nih.gov
The influence of substituents on reactivity is also observed in the context of ring-opening metathesis reactions of related oxabicyclic systems. nih.gov Studies on these systems have shown that substituents can have an unusual influence on the reaction pathways, highlighting the subtle electronic and steric effects that govern the reactivity of such heterocyclic compounds. nih.gov
In the case of 2-benzyl-4,5-dihydro-1,3-oxazole, the benzyl (B1604629) group, while not strongly electron-donating or withdrawing, can influence reactivity through steric effects and by providing a site for reactions on the exocyclic moiety.
Ring-Opening Reactions of 4,5-Dihydro-1,3-oxazoles
The 4,5-dihydro-1,3-oxazole ring is susceptible to ring-opening reactions under various conditions, a property that has been exploited in synthetic organic chemistry. These reactions can be initiated by nucleophiles or electrophiles and often lead to the formation of functionalized acyclic compounds.
One notable example is the cationic ring-opening polymerization of 4,5-dihydro-1,3-oxazoles. This process is typically initiated by an electrophilic species and proceeds via an oxazolinum intermediate. nih.gov The thermodynamic driving force for this polymerization is the formation of stable polyamide structures. nih.gov
Ring-opening can also be achieved through nucleophilic attack. For instance, the reaction of 4,5-dihydrooxazole derivatives with base-generated o-quinone methides leads to a zwitterionic intermediate that can undergo regioselective addition of water, resulting in ring-opened products. nih.govacs.org It is anticipated that this zwitterionic intermediate could be intercepted by other nucleophiles at either the C-2 or C-5 positions. acs.org
Furthermore, some 2-bromooxazolines have been shown to undergo thermal rearrangement to 2-bromoisocyanates, a process that involves ring opening. acs.org The treatment of certain (3),5-(di)chloro-1,4-oxazin-2-ones with nucleophiles can also lead to a ring contraction, yielding polyfunctionalized oxazoles. rsc.org
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The 4,5-dihydro-1,3-oxazole ring system and its parent compound, oxazole (B20620), can participate in various cycloaddition reactions, serving as valuable building blocks for the synthesis of more complex heterocyclic structures.
While 4,5-dihydro-1,3-oxazoles themselves are not typically involved in [3+2] cycloadditions, the related oxazole ring is well-known to participate in Diels-Alder [4+2] cycloadditions with a variety of dienophiles. researchgate.netresearchgate.net These reactions have been instrumental in the synthesis of pyridines and furans. researchgate.net The oxazole acts as the diene component in these transformations. researchgate.netresearchgate.net
In some instances, the primary cycloadducts of these reactions can be isolated, but they often undergo rearrangement to form the final aromatic products. researchgate.net The regioselectivity of these cycloadditions can be influenced by the substituents on both the oxazole and the dienophile. researchgate.net Furthermore, photoinduced [4+4] cycloadditions between oxazoles and o-quinones have been reported, yielding complex polycyclic structures. nih.gov
Although direct [3+2] cycloadditions with the 4,5-dihydro-1,3-oxazole ring are not common, the generation of azomethine ylides from the ring-opening of certain oxazolidines allows for subsequent 1,3-dipolar cycloadditions with various dipolarophiles. nih.gov These reactions provide a pathway to highly substituted nitrogen-containing heterocycles.
Reactions Involving the Exocyclic Benzyl Moiety at C-2 of this compound
The presence of a benzyl group at the C-2 position of the 4,5-dihydro-1,3-oxazole ring introduces a new dimension of reactivity, allowing for chemical transformations to be performed on the exocyclic part of the molecule without necessarily affecting the heterocyclic ring.
Functionalization and Derivatization of the Benzyl Group
The benzyl group in this compound can be functionalized and derivatized through various aromatic substitution reactions. The benzene (B151609) ring can undergo electrophilic aromatic substitution, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, to introduce a wide range of substituents onto the phenyl ring. The directing effects of the dihydrooxazole ring and any existing substituents on the benzyl group will determine the position of the incoming electrophile.
Additionally, the benzyl group can be modified through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the benzyl ring and other aryl or vinyl groups. tandfonline.com This provides a powerful tool for the synthesis of complex biaryl structures.
Reactivity at the Benzylic Position
The benzylic position of this compound, the carbon atom directly attached to both the phenyl ring and the C-2 of the dihydrooxazole ring, is a site of enhanced reactivity. The stability of the resulting benzylic radical, cation, or anion intermediates, due to resonance delocalization into the phenyl ring, facilitates reactions at this position.
Oxidation of the benzylic position can lead to the formation of a carbonyl group, converting the benzyl group into a benzoyl group. Halogenation at the benzylic position can also be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions.
Deprotonation at the benzylic position can generate a benzylic carbanion, which can then act as a nucleophile in reactions with various electrophiles. This allows for the introduction of a wide range of functional groups at the benzylic carbon. The acidity of the benzylic protons is influenced by the electronic nature of both the phenyl ring and the dihydrooxazole ring.
An interesting example of reactivity involving a group attached to a dihydrooxazole ring is the unexpected rearrangement of N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides. nih.gov In the presence of a strong base, a 1,3-migration of the N-allyl group occurs, leading to the formation of a congested aza-quaternary carbon center. nih.gov While this reaction does not directly involve the benzylic position of this compound, it highlights the potential for complex rearrangements in substituted dihydrooxazole systems.
Applications of 2 Benzyl 4,5 Dihydro 1,3 Oxazole and Its Derivatives in Advanced Organic Synthesis
Role as Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The inherent chirality of the auxiliary creates a diastereomeric intermediate that biases the approach of reagents, leading to the preferential formation of one stereoisomer. Derivatives of 2-benzyl-4,5-dihydro-1,3-oxazole, particularly those derived from chiral amino alcohols, are highly effective auxiliaries due to their conformational rigidity and the steric influence of the benzyl (B1604629) group.
A prominent application of chiral oxazoline-related structures is in diastereoselective alkylation reactions. While direct examples involving this compound as the auxiliary are less common in seminal literature, the closely related and well-understood Evans oxazolidinone auxiliaries, such as 4-benzyl-2-oxazolidinone, provide a clear model for this transformation.
In this methodology, the chiral auxiliary is first acylated. Subsequent deprotonation with a strong base, like sodium bis(trimethylsilyl)amide (NaHMDS), generates a rigid, chelated (Z)-enolate. The bulky benzyl group at the C4 position of the auxiliary effectively shields one face of the enolate plane. Consequently, an incoming electrophile, such as an alkyl halide, preferentially attacks from the less sterically hindered face. This process results in the formation of a new stereocenter with a high degree of diastereoselectivity, often exceeding 98:2. mdpi.com The auxiliary can then be cleaved under various conditions (e.g., hydrolysis or reduction) to yield the desired enantiomerically enriched carboxylic acid, alcohol, or aldehyde, while the chiral auxiliary can be recovered and reused. acs.org
Table 1: Diastereoselective Alkylation of an N-Propionyl Oxazolidinone Auxiliary
| Step | Reagents & Conditions | Product | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Acylation | Propionic anhydride (B1165640), DMAP | N-propionyl oxazolidinone | N/A | mdpi.com |
| Enolate Formation | NaN(TMS)₂, THF, -78 °C | (Z)-enolate | N/A | mdpi.com |
| Alkylation | Allyl iodide | Allylated oxazolidinone | 98:2 | mdpi.com |
| Cleavage | LiOH, H₂O₂ | Chiral carboxylic acid | >99% e.e. | mdpi.com |
In asymmetric conjugate additions, also known as Michael additions, chiral ligands derived from this compound play a crucial role. Pyridine-bis(oxazoline) ligands, commonly known as Pybox ligands, which incorporate two chiral 4-benzyl-4,5-dihydrooxazole units attached to a central pyridine (B92270) ring, are particularly effective. These C₂-symmetric, tridentate ligands coordinate with transition metals like copper or zinc to form chiral Lewis acid catalysts. libretexts.org
The metal center of the Pybox complex activates an α,β-unsaturated substrate, such as a ketone or ester, rendering it more susceptible to nucleophilic attack. The chiral environment created by the two benzyl-oxazoline arms of the ligand dictates the trajectory of the incoming nucleophile (e.g., a dialkylzinc reagent). This steric control ensures that the nucleophile adds to one of the enone's prochiral faces preferentially, leading to the formation of a carbon-carbon bond with high enantioselectivity. libretexts.org This method is a powerful tool for constructing enantioenriched carbon skeletons. libretexts.org
The modular nature and strong coordinating ability of this compound derivatives make them exceptional chiral ligands for a wide array of asymmetric catalytic transformations. acs.org The nitrogen atom of the oxazoline (B21484) ring and often another donor atom within the ligand structure bind to a metal center, creating a chiral catalytic species that can induce enantioselectivity in a substrate. The Pybox ligand family is a prime example of this utility. nih.gov
Complexes of Pybox ligands with various transition metals are workhorses in asymmetric catalysis.
Ruthenium Complexes : Chiral Ru(II)/Pybox complexes have proven to be highly effective catalysts for the asymmetric transfer hydrogenation of ketones. mdpi.comnih.gov In these reactions, a hydrogen atom is transferred from a source like isopropanol (B130326) to a prochiral ketone, yielding a chiral secondary alcohol with high enantiomeric excess. mdpi.com These complexes have also been successfully applied to catalyze enantioselective intramolecular C-H amination reactions, providing a route to valuable chiral vicinal diamines. acs.orgacs.org
Palladium Complexes : Palladium complexes bearing Pybox-type ligands have been utilized in asymmetric catalysis. The coordination of the ligand to the palladium center creates a chiral environment that can influence reactions such as allylic alkylations.
Copper Complexes : Copper(II)-Pybox complexes are widely used as chiral Lewis acids. They are particularly prominent in catalyzing asymmetric conjugate additions, as mentioned previously, as well as cyclopropanations and Diels-Alder reactions.
While complexes with the metals listed above are well-documented, specific catalytic applications using Vanadium complexes featuring the this compound scaffold are not prominently reported in the surveyed literature.
Table 2: Applications of Metal-Pybox Complexes in Asymmetric Catalysis
| Metal | Reaction Type | Example Substrate | Result | Reference(s) |
|---|---|---|---|---|
| Ruthenium (Ru) | Asymmetric Transfer Hydrogenation | Aryl ketones | High enantioselectivity (up to 99% ee) | mdpi.comnih.gov |
| Ruthenium (Ru) | Intramolecular C-H Amination | Sulfamoyl azides | Chiral cyclic sulfamides (up to 98% ee) | acs.org |
| Copper (Cu) | Conjugate Addition | α,β-Unsaturated ketones | Enantioenriched ketones | |
| Copper (Cu) | Cyclopropanation | Alkenes | Chiral cyclopropanes |
| Palladium (Pd) | Asymmetric Allylic Alkylation | Allylic esters | Chiral allylated products | nih.gov |
Despite the versatility of this compound based ligands as N-donors in other catalytic processes, their specific application in polymerization reactions, such as ethylene-norbornene copolymerization, is not well-documented in the reviewed scientific literature.
Chiral Ligands for Asymmetric Catalysis
Building Blocks for Complex Heterocyclic Structures
Beyond their role in asymmetric catalysis, oxazole (B20620) and dihydrooxazole rings are valuable building blocks for the synthesis of more complex heterocyclic systems. The inherent functionality of the this compound ring allows it to be chemically transformed into different cyclic structures. For instance, derivatives of dihydrooxazoles can undergo rearrangement or be used in multi-component reactions to construct other important heterocyclic scaffolds, such as pyrroles. An example includes the four-component reaction between an amine, an alkyl acetoacetate, ninhydrin, and a phosphorus ylide to generate highly functionalized pyrrole-3-carboxylates, which are valuable precursors for creating libraries of biologically active molecules. academie-sciences.fr The oxazoline moiety can be considered a masked or protected functional group that can be revealed and elaborated upon at a later synthetic stage.
Precursors for Oxazole and Other Heterocycle Synthesis
The dihydrooxazole ring system serves as a masked form of other functional groups and can be readily transformed into various heterocyclic structures, most notably oxazoles. The oxidation of the 4,5-dihydro-1,3-oxazole core to the corresponding aromatic oxazole is a key transformation. A rapid and efficient method for this conversion involves the use of manganese dioxide (MnO2) under flow conditions. rsc.org This heterogeneous oxidation protocol offers a practical and scalable approach to access 2-benzyloxazoles and their derivatives.
Beyond simple oxidation, the this compound scaffold can be elaborated into more complex heterocyclic systems. For instance, chiral triazole-oxazoline derivatives have been synthesized, demonstrating the potential to create hybrid molecules with combined functionalities. researchgate.net In one approach, (S)-N-(1-hydroxy-3-phenylpropan-2-yl)-1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamides are cyclized with p-toluenesulfonyl chloride to yield (S)-2-[1-aryl-5-methyl-1H-1,2,3-triazol-4-yl]-4-benzyl-4,5-dihydro-oxazolines. researchgate.net These compounds are valuable as chiral ligands in asymmetric catalysis.
Furthermore, the reactivity of the dihydrooxazole ring allows for its conversion into other heterocyclic systems. For example, 2,3-dihydro-1,3,4-oxadiazoles can be synthesized and subsequently converted into 4,5-dihydro-1,2,4-triazoles by reaction with ammonia. researchgate.net This highlights the potential of the dihydrooxazole core as a synthon for a variety of five-membered heterocycles. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from various starting materials, including those with benzyl substituents, has been extensively studied, with many of these compounds exhibiting interesting biological activities.
The following table summarizes selected transformations of this compound and its derivatives into other heterocycles.
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-Aryl-4,5-dihydro-1,3-oxazoline | Manganese Dioxide (flow) | 2-Aryl-1,3-oxazole | rsc.org |
| (S)-N-(1-hydroxy-3-phenylpropan-2-yl)-1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide | p-Toluenesulfonyl chloride, triethylamine, DMAP | (S)-2-[1-aryl-5-methyl-1H-1,2,3-triazol-4-yl]-4-benzyl-4,5-dihydro-oxazoline | researchgate.net |
| N'-(substituted-benzylidene) isonicotinohydrazide | Acetic anhydride | 2,3-dihydro-1,3,4-oxadiazole derivative | researchgate.net |
| 2,3-dihydro-1,3,4-oxadiazole derivative | Ammonia | 4,5-dihydro-1,2,4-triazole derivative | researchgate.net |
Multicomponent Reactions Involving 4,5-Dihydro-1,3-oxazoles
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. bas.bg 4,5-Dihydro-1,3-oxazoles have been successfully employed as key components in such reactions.
A notable example is a four-component reaction that brings together a salicylaldehyde, a Grignard reagent, and a 4,5-dihydrooxazole derivative. This process leads to the formation of N-amino-benzylated phenols in a single pot. organic-chemistry.org The reaction proceeds through the base-generated o-quinone methide, which then reacts with the dihydrooxazole. This methodology provides access to a wide array of structurally diverse products. rsc.org
While direct examples of this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented, the reactivity of the dihydrooxazole ring suggests its potential for such applications. The development of novel MCRs involving this scaffold remains an active area of research. For instance, a three-component reaction of amines, aldehydes or ketones, and α-acidic isocyano amides or esters can selectively produce 2-substituted oxazoles, demonstrating the utility of MCRs in constructing oxazole-containing scaffolds. nih.gov
Synthesis of Bioactive Compounds and Pharmacologically Relevant Scaffolds
The this compound framework and its derivatives are integral to the synthesis of a variety of bioactive molecules and pharmacologically relevant scaffolds. The focus here is on the chemical synthesis methodologies that enable the construction of these complex structures.
The oxazole ring itself is a key pharmacophore found in numerous natural products and synthetic drugs with a wide range of therapeutic activities, including antidiabetic, antibacterial, and anti-inflammatory properties. nih.gov The synthesis of 2,4,5-trisubstituted oxazoles, for example, has been achieved through a visible-light-induced three-component reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. nih.gov This method allows for the incorporation of moieties from marketed drugs like indometacin, naproxen, and ibuprofen (B1674241) into the oxazole structure.
Furthermore, derivatives of this compound have been utilized in the synthesis of compounds with potential anticancer and anti-inflammatory activities. For instance, novel 1,3,4-oxadiazole derivatives, which can be accessed from precursors related to the title compound, have been evaluated for their anticancer properties. Similarly, the synthesis of 4-benzyl-1,3-thiazole derivatives has been explored for their potential as anti-inflammatory agents. organic-chemistry.org
The synthesis of chiral triazole-oxazoline derivatives also holds significance in the context of bioactive compounds, as these structures can serve as ligands in asymmetric catalysis to produce enantiomerically pure molecules, a crucial aspect in drug development. researchgate.net The unexpected rearrangement of N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides to create aza-quaternary carbon centers further showcases the utility of this scaffold in generating complex and potentially bioactive molecular architectures. nih.gov
The following table provides examples of bioactive scaffolds synthesized from or related to this compound.
| Bioactive Scaffold/Compound Class | Synthetic Approach | Potential Application | Reference |
| 2,4,5-Trisubstituted Oxazoles | Three-component reaction of ylides, carboxylic acids, and nitriles | Anti-inflammatory, Analgesic | nih.gov |
| 4-Benzyl-1,3-thiazole Derivatives | Analogue-based design from Darbufelone | Anti-inflammatory | organic-chemistry.org |
| Chiral Triazole-Oxazoline Derivatives | Cyclization of N-hydroxypropyl-triazole-carboxamides | Asymmetric Catalysis for Bioactive Molecules | researchgate.net |
| Aza-Quaternary Carbon Centers | Rearrangement of N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides | Synthesis of Complex Alkaloids | nih.gov |
| N-Benzyl-2-acetamidopropionamide derivatives | Substitution at the C(3) site | Anticonvulsant | nih.gov |
Development of Novel Materials through Oxazoline-based Monomers/Intermediates
The 2-oxazoline ring system, including this compound, is a key monomer in the cationic ring-opening polymerization (CROP) to produce poly(2-oxazoline)s (POx). nih.govnih.gov These polymers are a class of polyamides with a wide range of tunable properties, making them attractive for various applications, particularly in the biomedical field. researchgate.net
The polymerization can be initiated by various electrophiles, including benzyl halides. The use of a benzyl initiator, such as benzyl bromide, is particularly relevant to the polymerization of 2-oxazolines to create polymers with a benzyl end-group. nih.gov This allows for the synthesis of well-defined homopolymers, block copolymers, and star polymers with controlled molecular weights and narrow distributions. nih.gov
The properties of POx can be tailored by the choice of the 2-substituent on the oxazoline monomer. While 2-ethyl-2-oxazoline (B78409) is commonly used, the incorporation of a benzyl group at the 2-position would impart different characteristics to the resulting polymer, such as increased hydrophobicity and the potential for aromatic interactions. These polymers can be designed to be stimuli-responsive, for example, to changes in temperature or pH, making them suitable for applications in drug delivery, tissue engineering, and as functional coatings. researchgate.net
The synthesis of block copolymers, where a block of poly(2-benzyl-2-oxazoline) could be combined with a hydrophilic block, would lead to amphiphilic structures that can self-assemble into micelles or other nanostructures. These have potential applications as drug carriers or in other areas of nanotechnology. The ability to create functional prepolymers and block copolymers from 2-oxazoline monomers opens up a vast design space for new and advanced materials. vt.edu
Computational and Theoretical Studies on 4,5 Dihydro 1,3 Oxazoles
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic landscape of 4,5-dihydro-1,3-oxazoles. These calculations provide a quantitative picture of how electrons are distributed within the molecule, which in turn governs its reactivity.
For a molecule like 2-Benzyl-4,5-dihydro-1,3-oxazole, DFT calculations using a basis set such as B3LYP/6-31G(d,p) can determine optimized molecular geometry, including bond lengths and angles. epstem.net Furthermore, these studies compute key electronic properties. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔEgap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Calculations of Mulliken atomic charges and molecular electrostatic potential (MEP) maps reveal the electron-rich and electron-deficient regions of the molecule. In the oxazoline (B21484) ring, the nitrogen atom at position 3 is typically a site of high electron density and acts as a Lewis base, making it prone to protonation or alkylation. pharmaguideline.com Conversely, the carbon atom at position 2 is the most electron-deficient and susceptible to nucleophilic attack, especially if a good leaving group is attached. pharmaguideline.comthepharmajournal.com The reactivity of the ring hydrogens generally follows the order C(2) > C(5) > C(4). thepharmajournal.com
Table 1: Representative Data from Quantum Chemical Calculations on a Heterocyclic System (Note: This table illustrates typical data obtained from DFT calculations on heterocyclic compounds, as would be applied to this compound.)
| Parameter | Calculated Value | Significance |
|---|---|---|
| Total Energy | Varies (e.g., in Hartrees) | Represents the total electronic energy of the optimized structure. |
| HOMO Energy | Varies (e.g., in eV) | Indicates the energy of the outermost electrons; relates to ionization potential. |
| LUMO Energy | Varies (e.g., in eV) | Indicates the energy of the lowest available orbital for an incoming electron; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | Varies (e.g., in eV) | Correlates with chemical reactivity and stability. researchgate.net |
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for mapping out the intricate details of reaction mechanisms. For reactions involving 4,5-dihydro-1,3-oxazoles, theoretical calculations can identify intermediates, locate transition state structures, and calculate activation energies, providing a complete energy profile of the reaction pathway.
A notable example is the nucleophilic addition of 4,5-dihydrooxazole derivatives to ortho-quinone methides (o-QMs). nih.govacs.org In a multi-component reaction, it was initially expected that the oxazoline would lead to a tricyclic benzoxazine (B1645224) adduct. nih.gov However, an unexpected reaction pathway was observed, leading to N-amino-benzylated phenols after hydrolysis. nih.govacs.org Computational modeling could be employed to investigate the postulated mechanism, which involves a zwitterionic dihydrooxazole o-QM intermediate. acs.org By calculating the energies of this intermediate and the transition states leading to its formation and subsequent reactions, researchers can validate the proposed pathway and understand why it is favored over other potential routes.
Theoretical studies are also crucial for understanding the cationic ring-opening polymerization of 4,5-dihydrooxazoles. nih.gov Calculations can model the addition of an electrophile to the nitrogen atom, the subsequent ring-opening to form a pseudo-living oxazolinium terminus, and the propagation steps that lead to the formation of polyamides. nih.gov These models help in understanding the thermodynamics and kinetics that drive the polymerization process.
Analysis of Conformational Preferences and Stereoelectronic Effects
The three-dimensional shape (conformation) of the 4,5-dihydro-1,3-oxazole ring and its substituents is critical to its function, particularly in asymmetric catalysis. The five-membered dihydro-oxazole ring is not planar and exists in puckered conformations, such as envelope or twist forms. Computational methods are used to calculate the relative energies of these different conformations to identify the most stable arrangement and the energy barriers for interconversion.
For this compound, a key conformational feature is the rotational orientation of the benzyl (B1604629) group at the C2 position. The preferred conformation would be a result of the interplay between steric hindrance (avoiding clashes with the ring) and stereoelectronic effects. Stereoelectronic effects involve the interaction of molecular orbitals, such as the alignment of the phenyl ring's π-system with the orbitals of the oxazoline ring, which can stabilize certain geometries.
In related heterocyclic systems, such as 4,5-dihydro-1,2,4-oxadiazoles, computational methods like Time-Dependent DFT (TDDFT) have been used in conjunction with experimental data to determine the absolute configuration of chiral molecules. nih.gov Such analyses are vital for understanding how the specific 3D structure of a ligand controls stereochemical outcomes in reactions.
Modeling of Ligand-Metal Interactions in Catalysis
The 4,5-dihydro-1,3-oxazole moiety is a cornerstone of many successful chiral ligands used in asymmetric catalysis. acs.orgrsc.orgnih.govnih.gov this compound itself can act as a monodentate ligand, coordinating to a metal center through its nitrogen atom. Computational modeling is essential for understanding how these ligands interact with metal centers and direct the stereochemical course of a reaction.
DFT studies are used to model the structure of the metal-ligand complex. For instance, in vanadium-catalyzed polymerization, vanadium complexes with ligands containing the 4,5-dihydro-1,3-oxazole ring have been synthesized and studied. mdpi.com Computational analysis of these complexes can reveal:
Coordination Geometry: The preferred bond lengths and angles between the metal and the nitrogen donor atom.
Binding Energy: The strength of the metal-ligand bond.
Electronic Effects: How coordination to the metal alters the electronic structure of the oxazoline ligand, and vice-versa. In one study, complexation to vanadium resulted in a significant up-field shift for the C4 and C5 carbons and a downfield shift for the C2 carbon in simulated 13C NMR spectra. mdpi.com
In asymmetric catalysis, computational models are used to rationalize the enantioselectivity observed in experiments. By modeling the transition state of the catalytic cycle, researchers can identify key interactions, such as π-π stacking or steric repulsion, between the substrate and the chiral ligand. acs.org For example, DFT studies on a Ni(II)/TOX-catalyzed cycloaddition proposed a six-coordinate Ni(II) complex where π-π interactions between the ligand and a reactant were crucial for enantioselectivity. acs.org This predictive power allows for the rational design of new, more effective ligands based on the oxazoline scaffold.
Table 2: Key Aspects of Modeling Ligand-Metal Interactions in Catalysis
| Aspect Modeled | Computational Method | Insights Gained |
|---|---|---|
| Complex Geometry | DFT Optimization | Provides optimized 3D structure of the metal-ligand complex. |
| Binding Affinity | Energy Calculations | Determines the stability and strength of the ligand-metal bond. |
| NMR Chemical Shifts | GIAO, DFT | Predicts NMR spectra to confirm complexation in solution. mdpi.com |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
Traditional methods for synthesizing 2-oxazolines often involve harsh reaction conditions, stoichiometric reagents, or catalysts that are not environmentally friendly. mdpi.comorganic-chemistry.org Future research is increasingly focused on developing greener and more sustainable synthetic routes to 2-Benzyl-4,5-dihydro-1,3-oxazole.
One promising approach is the use of triflic acid (TfOH) as a promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides. mdpi.comnih.gov This method is attractive because it avoids the generation of stoichiometric byproducts, with water being the only byproduct. mdpi.com The reaction has been shown to be effective for a variety of substituted oxazolines and can be adapted into a one-pot synthesis directly from carboxylic acids and amino alcohols. mdpi.comnih.gov
Another area of development is the use of metal- and catalyst-free conditions . For instance, the synthesis of 2-aryl/heteroaryloxazolines from nitriles and aminoalcohols has been achieved without the need for a metal catalyst, offering a more sustainable and cost-effective alternative. acs.org These methods often tolerate a wide range of functional groups, which is advantageous for the synthesis of complex molecules. acs.orgorganic-chemistry.org
The exploration of alternative starting materials is also a key research direction. While the reaction of benzyl (B1604629) cyanide with 2-aminoethanol is a common route, research into the use of aldehydes and other precursors under mild, oxidative conditions is expanding. organic-chemistry.org One-pot syntheses starting from aldehydes, amino alcohols, and a mild oxidizing agent like N-bromosuccinimide (NBS) have been developed for various 2-substituted oxazolines. organic-chemistry.org
The table below summarizes some of the emerging sustainable synthetic methods applicable to the synthesis of 2-oxazolines.
| Synthetic Method | Key Features | Starting Materials | Reference |
| TfOH-Promoted Dehydrative Cyclization | Generates water as the only byproduct; can be a one-pot reaction. | N-(2-hydroxyethyl)amides, Carboxylic acids and amino alcohols | mdpi.comnih.gov |
| Metal- and Catalyst-Free Synthesis | Avoids the use of metal catalysts, reducing cost and environmental impact. | Nitriles and aminoalcohols | acs.org |
| Oxidative Synthesis from Aldehydes | One-pot synthesis with mild reaction conditions. | Aldehydes and amino alcohols | organic-chemistry.org |
| Boron Ester Thermolysis | A one-pot process involving the thermolysis of boron esters of N-(2-hydroxyethyl) amides. | Carboxylic acid esters and ethanolamine (B43304) | itu.edu.tr |
Exploration of Underexplored Reactivity Patterns
While the synthesis of this compound is well-established, its full range of reactivity remains an area of active exploration. Future research will likely focus on uncovering novel reactivity patterns of the oxazoline (B21484) ring and the pendant benzyl group.
The cationic ring-opening polymerization (CROP) of 2-oxazolines is a well-known process for producing poly(2-oxazoline)s. acs.orgcuni.cz However, the specific copolymerization behavior of this compound with other monomers is an area that warrants further investigation. Understanding the kinetics and sequential composition of copolymers incorporating the benzyl group could lead to the development of new functional polymers with tailored properties. rsc.orgnih.gov
The reactivity of the oxazoline ring itself, beyond polymerization, is another area of interest. For example, theoretical studies on the nitrosation chemistry of 2-oxazolines suggest complex reaction pathways that could be exploited for synthetic purposes. nih.gov The exploration of cycloaddition reactions and other transformations involving the C=N bond of the oxazoline ring could lead to the synthesis of novel heterocyclic systems.
Furthermore, the benzyl group in this compound offers a site for functionalization that has not been fully explored. Reactions such as benzylic bromination, oxidation, or metal-catalyzed cross-coupling could provide access to a wide range of new derivatives with potentially interesting biological or material properties.
Design of Next-Generation Chiral Ligands and Auxiliaries
Chiral oxazoline-containing ligands are of paramount importance in asymmetric catalysis. acs.orgrsc.org The development of new generations of these ligands, with improved enantioselectivity and broader substrate scope, is a major focus of current research. While much work has been done on pyridine-bis(oxazoline) (PyBox) ligands, there is still potential for innovation in the design of new ligand scaffolds based on this compound.
Future research in this area will likely involve the synthesis of novel pyridine-containing oxazoline ligands where the benzyl group is modified to include additional donor atoms or steric bulk. nih.govdiva-portal.org These modifications can have a significant impact on the catalytic activity and selectivity of the corresponding metal complexes. The introduction of fluorine or perfluoromethyl groups into the ligand structure, for example, has been shown to influence the electronic properties and conformation of the resulting complexes. nih.gov
The development of macrocyclic ligands incorporating the pyridine-bis(oxazoline) motif is another emerging trend. These macrocycles can create a chiral cavity around the metal center, leading to enhanced enantioselectivity in certain reactions. diva-portal.org The synthesis of such ligands often utilizes "click chemistry" for efficient construction of the macrocyclic framework. diva-portal.org
The table below highlights some of the key features of next-generation chiral oxazoline ligands.
| Ligand Type | Design Strategy | Potential Advantages | Reference |
| Modified Pyridine-Oxazolines | Introduction of functional groups (e.g., fluorine) on the ligand backbone. | Enhanced catalytic activity and selectivity due to modified electronic and steric properties. | nih.gov |
| Macrocyclic PyBox Ligands | Incorporation of the PyBox motif into a macrocyclic structure. | Creation of a chiral pocket around the metal center, leading to higher enantioselectivity. | diva-portal.org |
| Polymer-Supported Ligands | Attachment of the chiral ligand to a solid support. | Facilitates catalyst recovery and recycling, improving the sustainability of the catalytic process. | diva-portal.org |
Integration with Flow Chemistry and Automation in Synthesis
The integration of modern synthesis technologies, such as flow chemistry and automated synthesis, offers significant advantages in terms of efficiency, reproducibility, and safety. The application of these technologies to the synthesis of this compound is an emerging area of research.
Flow chemistry allows for the rapid and controlled synthesis of oxazolines from β-hydroxy amides. nih.gov The use of packed-bed reactors with reagents like Deoxo-Fluor® can enable the stereospecific synthesis of oxazolines at room temperature with short reaction times. nih.gov This approach also facilitates the in-line oxidation of oxazolines to oxazoles, demonstrating the potential for multi-step syntheses in a continuous flow setup. nih.gov
Automated synthesis platforms have been successfully employed for the high-throughput screening of reaction conditions for the synthesis of 2-substituted-2-oxazolines. acs.orgnih.gov An automated parallel robot system can be used to optimize parameters such as solvent and catalyst for the reaction of various nitriles with 2-aminoethanol. acs.orgnih.gov This automated approach not only accelerates the discovery of optimal reaction conditions but also provides valuable insights into the scope and limitations of the synthetic route. acs.orgnih.gov
Advanced Spectroscopic and Analytical Techniques for In-situ Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is crucial for the development of more efficient and selective synthetic methods. Advanced spectroscopic and analytical techniques that allow for the in-situ monitoring of reactions are becoming increasingly important in this regard.
In-situ 1H-NMR spectroscopy has proven to be a powerful tool for studying the copolymerization of 2-oxazolines. rsc.orgnih.govrsc.org This technique provides detailed insights into the build-up and composition of polymer chains in real-time, allowing for the determination of copolymerization kinetics and the evolution of the chain microstructure. rsc.orgrsc.org The application of in-situ NMR to the synthesis and polymerization of this compound could provide valuable data for optimizing these processes.
Gas Chromatography-Mass Spectrometry (GC-MS) is another important technique for monitoring the synthesis of 2-oxazolines. acs.orgnih.gov In automated synthesis systems, GC-MS can be used to track the progress of reactions in a parallel manner, providing rapid feedback on the conversion of starting materials and the formation of products. acs.orgnih.gov
The use of Differential Scanning Calorimetry (DSC) has also been reported for studying the thermal properties of 2-oxazolines and their precursors. itu.edu.tr DSC can be used to determine the decomposition temperatures of intermediates, providing valuable information for optimizing reaction conditions, particularly in thermolytic processes. itu.edu.tr
Q & A
Q. How are labile intermediates (e.g., σH adducts) stabilized during oxazole functionalization?
- Methodological Answer : Low-temperature (−78°C) quenching with DDQ or DMD stabilizes intermediates. For instance, σH adducts from nitroarenes and oxazoline carbanions are oxidized in situ to yield stable para-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
